Indolizine-5-carboxylic acid Indolizine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1533563-94-8
VCID: VC4191971
InChI: InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12)
SMILES: C1=CC2=CC=CN2C(=C1)C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16

Indolizine-5-carboxylic acid

CAS No.: 1533563-94-8

Cat. No.: VC4191971

Molecular Formula: C9H7NO2

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

Indolizine-5-carboxylic acid - 1533563-94-8

Specification

CAS No. 1533563-94-8
Molecular Formula C9H7NO2
Molecular Weight 161.16
IUPAC Name indolizine-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12)
Standard InChI Key FSRPQLCQHIAMTO-UHFFFAOYSA-N
SMILES C1=CC2=CC=CN2C(=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

Indolizine-5-carboxylic acid features a planar, conjugated π-electron system with a nitrogen atom at the bridgehead position (Figure 1). The carboxylic acid group at position 5 introduces polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions . Key structural parameters include:

PropertyValue
Molecular formulaC₉H₇NO₂
Molecular weight161.16 g/mol
SMILES notationC1=CC2=CC=CN2C(=C1)C(=O)O
InChI keyFSRPQLCQHIAMTO-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions with biological targets such as DNA or enzymes, a feature common to many indolizine derivatives .

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid group (O-H stretch at ~2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous indolizine derivatives typically show proton resonances in the δ 6.5–8.5 ppm range for aromatic hydrogens and δ 12–13 ppm for the carboxylic acid proton .

Synthetic Methodologies

One-Pot Synthesis via 1,3-Dipolar Cycloaddition

A scalable route involves a 1,3-dipolar cycloaddition of pyridinium N-ylides to electron-deficient alkenes, followed by aromatization using tetrakispyridinecobalt(II) dichromate (TPCD) . This method yields indolizine-5-carboxylic acid esters, which are hydrolyzed under acidic or basic conditions to the free acid (Figure 2). Key advantages include:

  • High yields: 65–80% for ester intermediates .

  • Broad substrate scope: Compatibility with substituted pyridines and alkenes.

  • Operational simplicity: Avoids isolation of reactive intermediates.

Alternative Approaches

Other reported methods include:

  • Biocatalytic synthesis: Enzymatic decarboxylation of proline derivatives, though yields are moderate (40–50%) .

  • Microwave-assisted cyclization: Reduces reaction time from hours to minutes but requires specialized equipment .

Chemical and Physical Properties

Solubility and Stability

Indolizine-5-carboxylic acid exhibits limited solubility in apolar solvents (e.g., hexane) but is moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Aqueous solubility is pH-dependent, with improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.5) .

Reactivity

The carboxylic acid group enables derivatization via:

  • Esterification: Formation of methyl or ethyl esters for prodrug applications.

  • Amidation: Coupling with amines to generate bioisosteres with enhanced bioavailability.

  • Metal coordination: Chelation with transition metals (e.g., Co²⁺, Cu²⁺) for catalytic or therapeutic purposes .

Biological Activities

Antibacterial Efficacy

In vitro studies against Escherichia coli and Staphylococcus aureus demonstrate dose-dependent growth inhibition (Table 1) :

CompoundMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
3a3216
3c6432
5a168
5d3216
5e6432

Mechanistic studies suggest disruption of bacterial membrane integrity and inhibition of DNA gyrase .

Anti-Inflammatory Activity

Indolizine derivatives substituted at position 5 show COX-2 inhibition (IC₅₀ = 1.2–3.8 μM), comparable to celecoxib . The carboxylic acid group may mimic arachidonic acid, competing for the enzyme’s substrate-binding pocket .

Pharmacological Applications and Future Directions

Drug Development

The compound’s modular synthesis and tunable solubility make it a promising scaffold for:

  • Antibacterial agents: Hybrid derivatives combining indolizine cores with fluoroquinolone pharmacophores.

  • Anticancer therapies: Conjugation with taxane-based delivery systems to overcome multidrug resistance.

  • Anti-inflammatory drugs: Prodrug formulations to improve oral bioavailability.

Challenges and Opportunities

  • Optimizing pharmacokinetics: Addressing low oral absorption through prodrug design or nanoparticulate formulations.

  • Target identification: Elucidating interactions with 15-lipoxygenase (15-LO) and DNA topoisomerases.

  • Toxicological profiling: Assessing genotoxicity and hepatotoxicity in preclinical models.

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